- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)

943749-58-4 structure
Nome del prodotto:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
Numero CAS:943749-58-4
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- Inchi: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- Chiave InChI: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- Sorrisi: O=C1CC2C(=C(C=CC=2)Br)CN1
Proprietà calcolate
- Massa esatta: 224.97893g/mol
- Massa monoisotopica: 224.97893g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1Ų
- XLogP3: 1.4
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 97% | 100mg |
$259.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y0996652-1g |
8-Bromo-1,4-dihydro-2H-isoquinolin-3-one |
943749-58-4 | 95% | 1g |
$510 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
Aaron | AR00LJ8D-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
$184.00 | 2025-02-28 | |
1PlusChem | 1P00LJ01-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$418.00 | 2025-03-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-5g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 5g |
$1440 | 2023-09-07 | |
eNovation Chemicals LLC | Y1050517-500mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 500mg |
$660 | 2025-02-20 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Riferimento
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Riferimento
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Compounds and uses thereof, World Intellectual Property Organization, , ,
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Letteratura correlata
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) Prodotti correlati
- 1807081-97-5(4-(Aminomethyl)-5-(difluoromethyl)-3-hydroxy-2-methylpyridine)
- 1213309-42-2((3R)-3-amino-3-(thiophen-3-yl)propan-1-ol)
- 168329-48-4(1-(5-Bromoquinoxalin-6-yl)guanidine)
- 2680659-03-2(4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-2-carboxylic acid)
- 1285500-81-3(N'-(1Z)-1-(4-methoxyphenyl)ethylidene-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide)
- 852846-00-5(N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide)
- 921896-17-5(5-chloro-2-methoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 1805516-34-0(3-Amino-2-fluoro-6-(trifluoromethoxy)benzyl chloride)
- 2717-95-5(Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)
- 2138091-15-1(3-(4-Ethylpiperazin-1-yl)-4-methylcyclohexan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

Purezza:99%
Quantità:5g
Prezzo ($):2142.0
atkchemica
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta